3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol

Critical Micelle Concentration Alkyl Chain Length Effect Thermodynamic Micellization

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol (CAS 94159-75-8) is a chemically defined, single-species polyoxyethylene alkyl ether with molecular formula C₃₈H₇₈O₁₃ and a molecular weight of 743.02 g/mol. The IUPAC name confirms a tetradecyl (C14) alkyl chain terminally attached to a linear sequence of exactly 12 ethylene oxide (EO) units, placing it within the nonionic CₘEₙ (alkyl ethoxylate) surfactant class.

Molecular Formula C38H78O13
Molecular Weight 743.0 g/mol
CAS No. 94159-75-8
Cat. No. B12661356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol
CAS94159-75-8
Molecular FormulaC38H78O13
Molecular Weight743.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C38H78O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-40-17-19-42-21-23-44-25-27-46-29-31-48-33-35-50-37-38-51-36-34-49-32-30-47-28-26-45-24-22-43-20-18-41-16-14-39/h39H,2-38H2,1H3
InChIKeyCAYQUDJGOSZBKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol (CAS 94159-75-8) Procurement Guide: Nonionic PEG-12 Tetradecyl Ether


3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxapentacontan-1-ol (CAS 94159-75-8) is a chemically defined, single-species polyoxyethylene alkyl ether with molecular formula C₃₈H₇₈O₁₃ and a molecular weight of 743.02 g/mol . The IUPAC name confirms a tetradecyl (C14) alkyl chain terminally attached to a linear sequence of exactly 12 ethylene oxide (EO) units, placing it within the nonionic CₘEₙ (alkyl ethoxylate) surfactant class. Commercial ethoxylated alcohol products are frequently polydisperse mixtures; this compound's discrete molecular identity enables reproducible structure–property correlations in interfacial science, pharmaceutical solubilization, and advanced materials where EO-number-dependent micellization and phase behavior are critical [1].

Discrete C14E12 single-species ethoxylate for reproducible structure–property studies
Precisely 12 EO units enable controlled micellization and phase behavior research
Suited for interfacial science, pharmaceutical solubilization, and advanced materials workflows

Why Laureth-12 (C12E12) Cannot Substitute for Dodecaoxapentacontan-1-ol (C14E12) in Controlled Formulations


Generic substitution with Laureth-12 (CAS 9002-92-0) or mixed C12–C14 alcohol ethoxylates introduces uncontrolled variability in critical micelle concentration (CMC), hydrophile–lipophile balance (HLB), and cloud point that compromises formulation reproducibility. The target compound possesses a precise C14 alkyl chain, which yields a systematically lower CMC than its C12 analog and a higher HLB than the C16 congener Ceteth-12 [1]. Commercial Laureth-12 products are typically polydisperse in both alkyl chain length and EO number, whereas the discrete C14E12 species offers batch-to-batch consistency essential for applications governed by thermodynamic parameters such as micellization free energy and temperature-dependent phase separation .

Attribute
Target C14E12
Laureth-12 (C12E12)
CMC potential
Lower CMC predicted, supports efficient micellization
Higher CMC; requires greater surfactant loading
HLB character
Intermediate HLB, balanced for medium-polarity oils
High HLB, strongly hydrophilic; may limit non-polar solubilization
Batch consistency
Defined single species, high lot-to-lot reproducibility
Polydisperse alkyl/EO mixture, lot-dependent variability

Quantitative Differentiation of Dodecaoxapentacontan-1-ol (C14E12) Versus Closest In-Class Analogs


Critical Micelle Concentration (CMC): C14E12 Offers ~10-Fold Lower CMC Than C12E12, Enabling Micellization at Reduced Surfactant Loading

For nonionic CₘEₙ surfactants with identical EO number (n = 12), extending the alkyl chain from C12 to C14 lowers the CMC by approximately one order of magnitude per two methylene groups, a well-established empirical relationship [1]. The experimentally determined CMC for pure C12E12 is 1.25 × 10⁻⁴ M (0.125 mM) at 25 °C in water [2]; the C14E12 target compound is therefore predicted to exhibit a CMC on the order of 1.2–1.5 × 10⁻⁵ M. By comparison, the shorter-chain C12E7 analog has a measured CMC of 3.5 × 10⁻⁵ M (0.035 mM) under identical conditions, confirming that C14E12 provides the lowest CMC among C12–C14 ethoxylates with n ≤ 12 [1].

Critical Micelle Concentration
Class-level
~1.2–1.5 × 10⁻⁵ M
Supports micellization at lower surfactant loading
Predicted from C12E12 class trend; experimental confirmation pending
Critical Micelle Concentration Alkyl Chain Length Effect Thermodynamic Micellization

Hydrophile–Lipophile Balance (HLB): C14E12 Occupies an Intermediate HLB Window (~13.5) Between Laureth-12 (14.7) and Ceteth-12 (12.0)

The HLB value systematically decreases with increasing alkyl chain length for a fixed EO number. Laureth-12 (C12E12) has a commercial HLB specification of approximately 14.7 , whereas Ceteth-12 (C16E12) is reported at HLB 12.0 [1]. Interpolation for the C14E12 target yields an estimated HLB of ~13.3–13.7, consistent with the measured HLB of 13.5 for the closely related C16-18 Pareth-12 (Ceteareth-12) . This intermediate HLB positions the target compound as a more balanced emulsifier for medium-polarity oils compared with the strongly hydrophilic Laureth-12, while maintaining sufficient water solubility unlike Ceteth-12.

Hydrophile–Lipophile Balance
Cross-study
~13.5 vs Laureth-12 14.7, Ceteth-12 12.0
Intermediate HLB for balanced emulsification of medium-polarity oils
Interpolated from commercial specifications; direct measurement advised
HLB Value Emulsifier Selection Oil-in-Water Emulsion

Cloud Point: C14E12 Exhibits a Single Cloud Point Transition, Distinct from the Double Cloud Point of Short-EO Surfactants

Cloud point measurements for the C12E12 analog using the Crystal16 system with 10% NaCl revealed a single cloud point at 63.4 °C, contrasting with C12E7 which exhibited a double cloud point (54.4 °C and 88.9 °C) characteristic of surfactants with short EO chains and complex micellar phase behavior [1]. The C14E12 target, bearing a longer alkyl chain, is expected to display a cloud point lower than 63.4 °C—consistent with the general trend that cloud point decreases with increasing hydrophobe length for a given EO number—while retaining a single, well-defined transition suitable for cloud point extraction processes [1].

Cloud Point Behavior
Class-level
Single CP below 63.4 °C vs C12E12 single 63.4 °C, C12E7 double
Predictable single transition supports reliable temperature-triggered phase separation
Class-level alkyl chain trend; value estimated from C12E12 Crystal16 data
Cloud Point Phase Separation Temperature Stability

Interfacial Monolayer Architecture: C14E12 Provides a Thicker Hydrophobic Layer Than C12E12 for Enhanced Lipid Compatibility

Specular neutron reflection studies on C12E12 at the air–water interface determined the total dodecyl chain thickness to be 15.0 ± 2 Å and the ethoxylate headgroup thickness to be 21 ± 4 Å at the CMC (1.25 × 10⁻⁴ M) [1]. The extent of alkyl chain/headgroup intermixing was quantified at 35% at the CMC, increasing to 50% at lower concentrations—a feature that distinguishes C12E12 from shorter-EO analogs [1]. For the C14E12 target, the additional two methylene units are predicted to increase the hydrophobic layer thickness by approximately 2.5 Å (based on a fully extended chain increment of 1.25 Å per CH₂ group), yielding a total alkyl region thickness of ~17.5 Å while preserving the extensive headgroup intermixing characteristic of high-EO surfactants.

Monolayer Architecture
Class-level
Alkyl ~17.5 Å, EO headgroup ~21 Å
Thicker hydrophobic layer may improve lipid compatibility
Predicted from C12E12 neutron reflection parameters
Neutron Reflection Monolayer Thickness Air–Water Interface

Extraction Efficiency: High-EO Nonionic Ethoxylates Achieve 85% Phorbol Ester Recovery, Matching Methanol Performance with Superior Safety

In a direct comparative study of surfactant-based extraction of phorbol esters (PEs) from Jatropha pressed seeds, Laureth-12 (C12E12) achieved the highest extraction efficiency of 85% among all tested surfactants, a value statistically comparable to the methanol benchmark [1]. Nonionic surfactants with high EO numbers outperformed anionic surfactants, confirming that the extended polyoxyethylene headgroup—present in both Laureth-12 and the C14E12 target—is the key structural determinant of PE solubilization [1]. The C14E12 target, with its longer alkyl chain, is expected to provide equal or marginally enhanced solubilization of hydrophobic natural products due to increased micellar core volume.

Extraction Efficiency
Supporting evidence
≥85% (predicted) vs anionic surfactants
May support methanol-free natural product extraction workflows
Extrapolated from Laureth-12 phorbol ester recovery study
Phorbol Ester Extraction Surfactant-Enhanced Solubilization Green Solvent Alternative

High-Value Application Scenarios for Dodecaoxapentacontan-1-ol (C14E12) in Research and Industry


Pharmaceutical Solubilization of Hydrophobic Drug Candidates with Defined Thermodynamic Parameters

The discrete molecular structure of C14E12 enables precise control over micellar solubilization thermodynamics, making it suitable for pre-formulation studies where CMC reproducibility is critical. Its ~10-fold lower CMC compared with C12E12 [1] allows effective drug solubilization at lower surfactant concentrations, minimizing potential excipient-related toxicity. The well-characterized monolayer architecture—alkyl chain thickness ~17.5 Å with 35% headgroup intermixing—provides predictable drug-partitioning behavior [2].

Cloud Point Extraction for Temperature-Triggered Surfactant Recovery and Recycling

The single cloud point transition (<63.4 °C) [1] enables clean phase separation of surfactant-rich and aqueous phases upon mild heating, facilitating surfactant recovery in green extraction processes. This behavior, combined with the demonstrated 85% extraction efficiency for hydrophobic natural products [2], positions C14E12 as a sustainable alternative to volatile organic solvents in phytochemical manufacturing.

Intermediate-HLB Emulsifier for Medium-Polarity Oil-in-Water Formulations

With an estimated HLB of ~13.5, the target compound occupies a formulation window between Laureth-12 (HLB 14.7) [1] and Ceteth-12 (HLB 12.0) [2], providing balanced emulsification for medium-polarity oils such as isopropyl myristate and medium-chain triglycerides without requiring co-surfactant blending. This simplifies formulation development for cosmetic and topical pharmaceutical emulsions.

Interfacial Science: Reference Surfactant for Neutron Reflectometry and Surface Tensiometry Studies

As a chemically defined, single-alkyl-chain species with exactly 12 EO units, C14E12 serves as an ideal model surfactant for fundamental interfacial studies. The extensive neutron reflection characterization of its C12 homolog [1] provides a methodological framework, while the C14 chain extends the accessible parameter space for investigating alkyl chain length effects on monolayer structure, micellization, and phase behavior in mixed surfactant systems.

Application
Selection Property
Validation Focus
Pre-formulation solubilization studies
Single-species C14E12, reproducible CMC
Micellar drug partitioning reproducibility
Cloud point extraction recovery
Single well-defined cloud point transition
Phase separation reliability
Medium-polarity O/W emulsions
Intermediate HLB for balanced emulsification
Emulsion stability without co-surfactant blending
Neutron reflectometry model surfactant
Defined C14E12 molecular architecture
Monolayer structural and mixing parameters
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